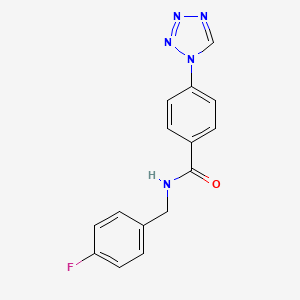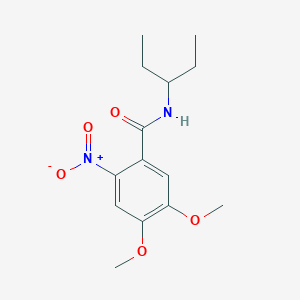![molecular formula C14H20N2O2 B5805745 N-[4-(isobutyrylamino)phenyl]butanamide](/img/structure/B5805745.png)
N-[4-(isobutyrylamino)phenyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(isobutyrylamino)phenyl]butanamide, also known as NIBA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. NIBA is a derivative of the naturally occurring compound, anandamide, which is an endocannabinoid that plays a crucial role in various physiological processes. The synthesis of NIBA has been achieved through several methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Wissenschaftliche Forschungsanwendungen
N-[4-(isobutyrylamino)phenyl]butanamide has been studied for its potential applications in medicinal chemistry, particularly in the treatment of various diseases. Studies have shown that N-[4-(isobutyrylamino)phenyl]butanamide has anti-inflammatory properties and can inhibit the growth of cancer cells. N-[4-(isobutyrylamino)phenyl]butanamide has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from damage caused by oxidative stress.
Wirkmechanismus
N-[4-(isobutyrylamino)phenyl]butanamide acts as an agonist for the cannabinoid receptor type 1 (CB1) and type 2 (CB2). CB1 receptors are primarily found in the central nervous system, while CB2 receptors are primarily found in the immune system. N-[4-(isobutyrylamino)phenyl]butanamide has been shown to activate these receptors, leading to various physiological effects.
Biochemical and Physiological Effects
N-[4-(isobutyrylamino)phenyl]butanamide has been shown to have various biochemical and physiological effects. Studies have shown that N-[4-(isobutyrylamino)phenyl]butanamide can inhibit the release of pro-inflammatory cytokines and chemokines, leading to its anti-inflammatory properties. N-[4-(isobutyrylamino)phenyl]butanamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, N-[4-(isobutyrylamino)phenyl]butanamide has been shown to protect neurons from damage caused by oxidative stress, leading to its potential use as a neuroprotective agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[4-(isobutyrylamino)phenyl]butanamide in lab experiments include its relatively simple synthesis method, its potential applications in medicinal chemistry, and its well-studied mechanism of action and physiological effects. However, the limitations of using N-[4-(isobutyrylamino)phenyl]butanamide in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of N-[4-(isobutyrylamino)phenyl]butanamide. One direction involves further studies to determine the safety and efficacy of N-[4-(isobutyrylamino)phenyl]butanamide as a potential treatment for various diseases, including cancer and neurodegenerative diseases. Another direction involves the development of N-[4-(isobutyrylamino)phenyl]butanamide derivatives with improved pharmacological properties. Additionally, further studies are needed to determine the potential toxic effects of N-[4-(isobutyrylamino)phenyl]butanamide and its derivatives.
Synthesemethoden
The synthesis of N-[4-(isobutyrylamino)phenyl]butanamide has been achieved through several methods, including the reaction of 4-aminophenylbutyric acid with isobutyryl chloride, followed by the addition of ammonia to form N-[4-(isobutyrylamino)phenyl]butanamide. Another method involves the reaction of 4-aminophenylbutyric acid with isobutyryl chloride in the presence of a base, followed by the addition of N,N-dimethylformamide and ammonia to form N-[4-(isobutyrylamino)phenyl]butanamide. The purity of N-[4-(isobutyrylamino)phenyl]butanamide can be improved through recrystallization with a suitable solvent.
Eigenschaften
IUPAC Name |
N-[4-(2-methylpropanoylamino)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-4-5-13(17)15-11-6-8-12(9-7-11)16-14(18)10(2)3/h6-10H,4-5H2,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKPRSZFNNJOHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(isobutyrylamino)phenyl]butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B5805673.png)
![4,5-dimethyl-2-[(2-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5805689.png)


![ethyl 2-{[(2-furoyloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5805705.png)
![methyl 2-[(cyclohexylacetyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5805710.png)
![methyl 2-[(2,6-difluorobenzoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B5805715.png)
methyl]amino}benzenesulfonamide hydrochloride](/img/structure/B5805717.png)
![5-{[5-(dimethylamino)-2-furyl]methylene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5805720.png)
![4-[(3-bromo-4-methylbenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5805725.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5805726.png)
![4-{2-[(3-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5805741.png)
